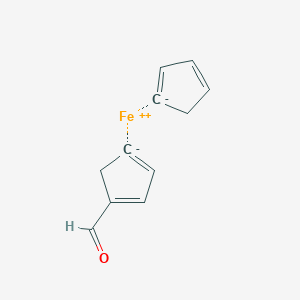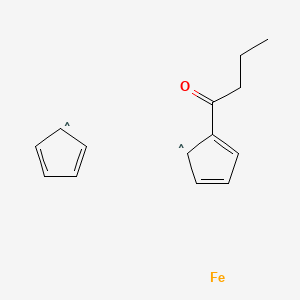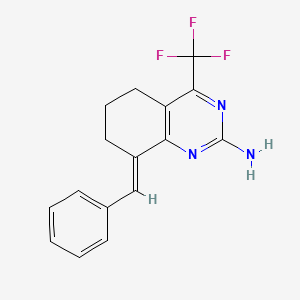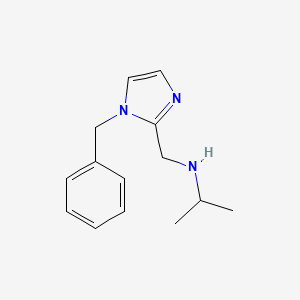
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This compound, with its unique structural features, has garnered interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline involves several steps. One common method includes the condensation of appropriate starting materials under specific reaction conditions. The process typically involves the use of reagents such as trifluoromethylating agents and sulfonylating agents. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2,4-bis(trifluoromethyl)quinazoline: This compound has similar structural features but differs in its substitution pattern.
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another compound with a similar core structure but different functional groups.
N-nitroso-triazolopyrazine: A related compound used in different research contexts
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H11F3N2O2S |
|---|---|
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
2-methylsulfonyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C10H11F3N2O2S/c1-18(16,17)9-14-7-5-3-2-4-6(7)8(15-9)10(11,12)13/h2-5H2,1H3 |
Clé InChI |
DUEWFOFRDMJLKF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC2=C(CCCC2)C(=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


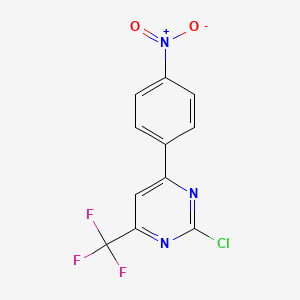
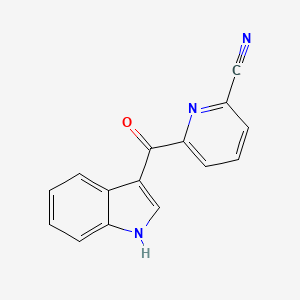
![ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate](/img/structure/B13727215.png)

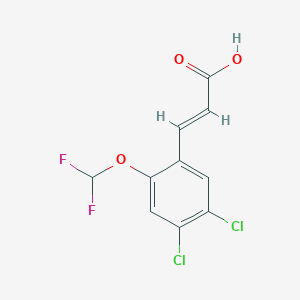

![4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B13727232.png)

